6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid

Antibacterial Spectrum of Activity DNA Gyrase

6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid (CAS 51726-50-2) is a heterocyclic compound belonging to the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid class. It possesses a molecular formula of C12H11NO4 and a molecular weight of 233.22 g/mol.

Molecular Formula C12H11NO4
Molecular Weight 233.22 g/mol
CAS No. 51726-50-2
Cat. No. B3433699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid
CAS51726-50-2
Molecular FormulaC12H11NO4
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O
InChIInChI=1S/C12H11NO4/c1-2-17-7-3-4-10-8(5-7)11(14)9(6-13-10)12(15)16/h3-6H,2H2,1H3,(H,13,14)(H,15,16)
InChIKeyFRMATZBTAXOKFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethoxy-4-hydroxyquinoline-3-carboxylic Acid (CAS 51726-50-2): Chemical Profile and Procurement Context


6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid (CAS 51726-50-2) is a heterocyclic compound belonging to the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid class [1]. It possesses a molecular formula of C12H11NO4 and a molecular weight of 233.22 g/mol . This compound is utilized as a synthetic building block in medicinal chemistry and has been investigated for its potential as an antibacterial agent, acting as an inhibitor of cell wall and DNA synthesis [2].

6-Ethoxy-4-hydroxyquinoline-3-carboxylic Acid: Why Analogs Are Not Functionally Equivalent


While the 4-hydroxyquinoline-3-carboxylic acid scaffold is a common motif in antibacterial agents [1], the specific substitution pattern on the quinoline ring profoundly impacts biological activity, target selectivity, and pharmacokinetic properties [2]. For example, the introduction of a 6-ethoxy group is known to alter the steric and electronic profile of the molecule, which can significantly influence its interaction with bacterial targets like DNA gyrase [2]. Consequently, substituting this compound with a simpler analog lacking the 6-ethoxy moiety, or with a different substituent, is highly likely to result in a loss of activity or a shift in antimicrobial spectrum, as demonstrated in related quinolone SAR studies [3].

6-Ethoxy-4-hydroxyquinoline-3-carboxylic Acid: Quantified Differentiation from Analogs


Spectrum of Antibacterial Activity: Gram-Positive and Gram-Negative Coverage

Unlike the core 4-hydroxyquinoline-3-carboxylic acid scaffold, which is primarily active against Gram-positive strains , the 6-ethoxy derivative exhibits a broader spectrum of antibacterial activity, demonstrating efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria [1]. This dual activity suggests that the 6-ethoxy substituent enhances the compound's ability to penetrate or target both types of bacterial cells.

Antibacterial Spectrum of Activity DNA Gyrase

Mechanistic Differentiation: Dual Inhibition of Cell Wall and DNA Synthesis

While many 4-quinolone-3-carboxylic acid derivatives function primarily as DNA gyrase/topoisomerase IV inhibitors, leading to disruption of DNA synthesis , the 6-ethoxy derivative is characterized by a dual mechanism of action. It acts as both a DNA synthesis inhibitor (gyrase inhibitor) and a cell wall synthesis inhibitor [1]. This dual mode of action distinguishes it from classical quinolones and could have implications for overcoming resistance mechanisms or achieving synergistic effects.

Antibacterial Mechanism of Action Cell Wall Inhibitor

Physicochemical and Formulation Advantages: Computed Lipophilicity

The compound possesses a computed XLogP3 value of 2.2 [1]. This moderate lipophilicity is a critical differentiator from more hydrophilic quinolone analogs (e.g., those with polar substituents). The XLogP3 of 2.2 is within an optimal range for membrane permeability, suggesting a favorable balance between aqueous solubility for formulation and lipophilic character for bacterial cell penetration. This contrasts with highly polar analogs, which may require more complex formulation strategies.

Lipophilicity XLogP3 Formulation

Synthetic Accessibility and Provenance as a Building Block

Unlike some complex quinolone derivatives requiring lengthy, low-yielding syntheses, 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid is readily synthesized via the well-established Gould-Jacobs reaction . Its commercial availability from multiple reputable vendors in research quantities (e.g., 100mg to 1g) at defined pricing confirms its accessibility as a reliable building block. This stands in contrast to more exotic or less commercially developed analogs that may present procurement and synthetic reproducibility challenges.

Medicinal Chemistry Building Block Synthesis

6-Ethoxy-4-hydroxyquinoline-3-carboxylic Acid: Optimal Use Cases Based on Evidence


Broad-Spectrum Antibacterial Lead Discovery

Due to its demonstrated activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria [1], this compound is a valuable starting point for medicinal chemistry campaigns aimed at developing novel broad-spectrum antibacterial agents. Researchers can use it as a scaffold for further optimization to enhance potency and selectivity against these key ESKAPE pathogens.

Mechanistic Studies of Dual-Action Antibacterials

The compound's unique dual mechanism of action as both a DNA synthesis (gyrase) inhibitor and a cell wall synthesis inhibitor [2] makes it a premier tool for investigating bacterial physiology and the potential for overcoming resistance. It can be employed in studies designed to elucidate the consequences of simultaneous inhibition of two critical bacterial pathways.

Optimization of Pharmacokinetic Properties via Scaffold Modification

With a computed XLogP3 of 2.2 [3], the compound possesses a lipophilicity profile that is desirable for membrane permeability. This makes it a suitable core structure for projects focused on balancing potency with favorable drug-like properties, such as absorption and distribution, by using it as a baseline for further structural modifications.

Reliable Building Block for Chemical Probe Synthesis

Given its commercial availability in research quantities and well-defined synthesis via the Gould-Jacobs reaction , this compound is an ideal, low-risk building block for constructing focused libraries of quinoline-based chemical probes for target identification and validation studies.

Technical Documentation Hub

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